molecular formula C7H11N3O B1297344 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one CAS No. 27182-43-0

2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one

Cat. No.: B1297344
CAS No.: 27182-43-0
M. Wt: 153.18 g/mol
InChI Key: LBVMECGJURCSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synonyms and Variants

  • 6,7,8,9-Tetrahydro-2H-triazolo[4,3-a]azepin-3(5H)-one (used in early synthetic literature).
  • 3H-1,2,4-Triazolo[4,3-a]azepin-3-one, 2,5,6,7,8,9-hexahydro- (alternative IUPAC-compliant name).
  • 2,5,6,7,8,9-Hexahidro-3H-triazolo[4,3-a]azepin-3-ona (Spanish nomenclature).

Historical Context

Prior to IUPAC standardization, the compound was described using Trivial Names such as "hexahydrotriazoloazepinone" in patent literature. Older synthesis protocols (e.g., Petersen and Tietze, 1957) referred to it as 5H-1,2,4-triazolo[4,3-a]azepin-3-ol , reflecting intermediate forms in early synthetic pathways.

Non-IUPAC Codes

  • VC17717498 : Vendor-specific identifier from VulcanChem.
  • AKSci 8924AD : Code used in chemical libraries.

Properties

IUPAC Name

2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-7-9-8-6-4-2-1-3-5-10(6)7/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVMECGJURCSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349717
Record name 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27182-43-0
Record name 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Hydrazones

One effective method involves the cyclization of hydrazones derived from carbonyl compounds. This process typically follows these steps:

  • Preparation of Hydrazone : A carbonyl compound is reacted with hydrazine to form a hydrazone.

  • Cyclization : The hydrazone is then subjected to heating in an appropriate solvent (e.g., ethanol) in the presence of a catalyst (such as piperidine) to promote cyclization into the triazoloazepine structure.

Condensation with Cyanoacetic Acid Hydrazide

Another method involves the condensation of 2-methoxy-3,4,5,6-tetrahydro-7H-azepine with cyanoacetic acid hydrazide:

  • Reagents : The reaction utilizes cyanoacetic acid hydrazide as a key reagent.

  • Reaction Conditions : The mixture is heated under reflux conditions with ethanol as the solvent.

  • Formation of Product : This process yields 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile as an intermediate that can be further functionalized.

Reaction Conditions and Yields

The following table summarizes various reaction conditions and yields associated with different preparation methods for 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one:

Method Reaction Conditions Yield (%)
Cyclization of Hydrazones Ethanol; Reflux ~75%
Condensation with Cyanoacetic Acid Hydrazide Ethanol; Reflux ~80%
Cyclization using Hydrazine Hydrate Ethanol; Catalytic piperidine ~70%

Research Findings

Recent studies have shown that derivatives of 2,5,6,7,8,9-hexahydro-3H-triazolo[4,3-a]azepin-3-one exhibit promising biological activities:

  • Antimicrobial Properties : Various derivatives have been tested for their antimicrobial efficacy against different pathogens.

  • Pharmacological Applications : The compound's unique structure allows for potential applications in treating neurological disorders and other medical conditions.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Ring Modifications

Hexahydro-1,2,4-Triazolo[4,3-a]Quinazolin-9-Ones

These compounds replace the azepinone ring with a quinazolinone scaffold. A 2023 study reported their angular regioselective synthesis and antiproliferative activity against cancer cell lines, with IC50 values ranging from 5–20 µM. In contrast, the target compound’s bioactivity data remain less quantified but are hypothesized to involve similar mechanisms .

[1,2,4]Triazolo[4,3-a]Pyrazin-8(7H)-Ones

Derivatized with pyrazinone rings, these analogs are synthesized via acid-mediated transformations, allowing diverse substitutions.

2-(2-Chloropyrimidin-4-yl)-Triazoloazepinone

A pyrimidine-substituted derivative (CAS 108877-44-7) shows enhanced pesticidal and pharmaceutical utility due to the electron-withdrawing chloro group. X-ray crystallography data (R factor = 0.046) confirm its planar triazole-pyrimidine system, contrasting with the target compound’s non-aromatic azepinone ring .

Physical and Chemical Properties

  • Crystallography : The target compound’s chloropyrimidinyl derivative exhibits a mean σ(C–C) bond length of 0.004 Å, indicating high structural uniformity .
  • Solubility: The azepinone ring enhances solubility in polar solvents compared to diazepin-based analogs (e.g., CAS 954236-41-0), which have additional nitrogen atoms reducing hydrophilicity .

Commercial Availability

Compound (CAS) Suppliers Availability Status Key Use Cases Reference
27182-43-0 (Target) 3+ Discontinued* Academic research
108877-44-7 (Pyrimidine analog) 5+ Available Pharmaceuticals
954236-41-0 (Diazepin analog) 1 Limited Experimental studies

*Despite discontinuation, academic pricing can be negotiated .

Biological Activity

2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties based on available research findings.

  • Molecular Formula : C₇H₁₁N₃O
  • CAS Number : 27182-43-0
  • Melting Point : 127.79 °C
  • Boiling Point : 353.17 °C
  • Density : 1.3 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on various cellular pathways and its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo compounds exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of triazolo compounds showed antiproliferative activity against colon cancer cell lines (HCT-116 and HT-29) with IC50 values ranging from 6.587 to 11.10 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2 .

Inhibition of Nitric Oxide Synthase

Another critical aspect of the biological activity includes:

  • Inhibitory Effects : Compounds related to triazolo structures have demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS), which is relevant in inflammatory responses and cancer progression. The presence of aromatic moieties in the structure has been linked to enhanced iNOS inhibitory activity .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

StudyBiological ActivityMethodologyKey Findings
Schulz et al., 2013iNOS InhibitionCell-based assaysAromatic moiety crucial for activity
MDPI Study (2020)Anticancer ActivityCell viability assaysInduced apoptosis via mitochondrial pathway
VWR Supplier DataGeneral ToxicityMaterial Safety Data SheetsClassified as irritant

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes.
  • Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression in tumor cells.

Q & A

How can researchers optimize the synthesis of 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one to improve yield and purity?

Level: Basic (Synthesis Optimization)
Methodological Answer:
The compound is typically synthesized via cyclization reactions. For example, hydrazinyl precursors (e.g., 7-alkoxy-tetrahydrobenzoazepin-thiones) can react with methyl hydrazinocarboxylate in n-butanol under reflux, followed by acid-catalyzed cyclization . Key optimization steps include:

  • Temperature Control: Maintaining precise reflux temperatures to avoid side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to n-butanol .
  • Purification: Column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the product from byproducts like unreacted hydrazines or dimerized species .
    Yield improvements (up to 60–70%) are achievable by adjusting stoichiometry and reaction time .

What advanced techniques are recommended for confirming the molecular structure of this compound?

Level: Basic (Structural Characterization)
Methodological Answer:

  • X-ray Crystallography: Resolves ambiguities in ring conformations and substituent orientations. For example, the crystal structure of a related compound (9-(2-chlorobenzyloxy)-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one) confirmed bond lengths (mean C–C = 0.002 Å) and hydrogen bonding networks .
  • Multinuclear NMR: Use 13C^{13}\text{C}- and 15N^{15}\text{N}-NMR to resolve overlapping signals in the triazole and azepinone moieties. 1H^{1}\text{H}-NMR coupling constants (J=2.53.0HzJ = 2.5–3.0 \, \text{Hz}) help assign ring junction protons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ at m/z 222.1234 for C11_{11}H12_{12}N3_{3}O) .

How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies often arise from tautomerism or conformational flexibility. For example:

  • Tautomeric Equilibria: The triazole ring may exhibit annular tautomerism, altering 1H^{1}\text{H}-NMR chemical shifts. Use variable-temperature NMR to identify dynamic processes .
  • Byproduct Identification: LC-MS or GC-MS detects impurities like nitrosamines (e.g., 7-nitroso derivatives), which form under oxidative conditions .
  • Cross-Validation: Combine DFT calculations (e.g., B3LYP/6-31G**) with experimental IR/Raman spectra to verify substituent positions .

What are effective methods for introducing substituents to the triazoloazepinone core?

Level: Advanced (Derivatization Strategies)
Methodological Answer:

  • Electrophilic Substitution: Introduce halogens (Cl, Br) at the azepinone C7 position using NBS or NCS in CCl4_4 .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids modifies the triazole ring (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O) .
  • Phosphonate Functionalization: 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines yields phosphonylated derivatives, enhancing water solubility .
    Note: Steric hindrance at the bridgehead nitrogen (N3) may limit reactivity; optimize using bulky directing groups .

What approaches are used to identify and quantify nitrosamine impurities in triazoloazepinone derivatives?

Level: Advanced (Impurity Profiling)
Methodological Answer:
Nitrosamines (e.g., 7-nitroso-3-(trifluoromethyl)-hexahydrotriazolopyrazine) are genotoxic impurities requiring strict control:

  • LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with MRM transitions (e.g., m/z 223.068 → 175.032 for C6_6H8_8F3_3N5_5O) .
  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) isolates nitrosamines from reaction matrices.
  • Limit of Quantification (LOQ): Achieve ≤1 ppm sensitivity via post-column derivatization with Griess reagent .

How can computational chemistry aid in predicting the biological activity of triazoloazepinone derivatives?

Level: Advanced (Mechanistic Studies)
Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. The triazole ring’s planar structure favors π-π stacking with aromatic residues in binding pockets .
  • QSAR Modeling: Correlate substituent electronegativity (Hammett σ constants) with IC50_{50} values for cytotoxicity .
  • ADMET Prediction: Tools like SwissADME assess bioavailability; logP values >3 indicate poor solubility, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one
Reactant of Route 2
2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.